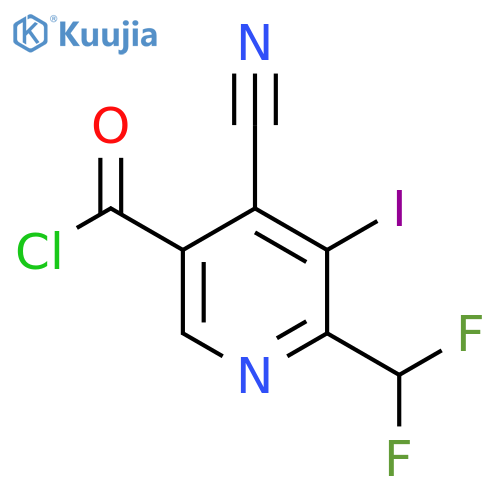Cas no 1805086-09-2 (4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride)

1805086-09-2 structure
商品名:4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride
CAS番号:1805086-09-2
MF:C8H2ClF2IN2O
メガワット:342.468559741974
CID:4876389
4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride
-
- インチ: 1S/C8H2ClF2IN2O/c9-7(15)4-2-14-6(8(10)11)5(12)3(4)1-13/h2,8H
- InChIKey: WOOASXUSUIVRIF-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C#N)C(C(=O)Cl)=CN=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 306
- トポロジー分子極性表面積: 53.8
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041954-1g |
4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride |
1805086-09-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 関連文献
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1805086-09-2 (4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride) 関連製品
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
